![molecular formula C15H19N5 B6524598 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline CAS No. 1017168-52-3](/img/structure/B6524598.png)
3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline” is also known as "6-(4-Methylpiperazin-1-yl)pyridazin-3-amine" . It has a molecular weight of 193.25 and its IUPAC name is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This indicates that the compound has a molecular formula of C9H15N5 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 439.4±45.0 °C and a predicted density of 1.196±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a predicted pKa value of 8.14±0.10 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is structurally similar to Imatinib , a therapeutic agent used to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that “3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline” could potentially be used in pharmaceutical research, particularly in the development of new drugs for cancer treatment .
Synthesis of Antileukemic Agents
The compound can be used as a key intermediate in the synthesis of antileukemic agent imatinib and its isomer with alternative position of the amide group . This makes it a valuable compound in the field of medicinal chemistry .
Development of New Amides
New carboxylic acid amides containing an N-methylpiperazine fragment can be synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline . These new amides could have potential applications in various fields, including pharmaceuticals and materials science .
Biological Activities
The pyrazolo [1,5-a]pyridine subunit, which appears in compounds displaying a considerable range of biological activities, is present in this compound . It is found in histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, phosphodiesterase (PDE) inhibitors, and in compounds with antiherpetic activity .
Adenosine Receptor Antagonist Activity
Compounds functionalized with a pyridazin-3-one or 4,5-dihydropyridazin-3-one ring, particularly at the 3-position of the pyrazolopyridine unit, have attracted recent interest because of their adenosine receptor antagonist activity . This suggests potential applications in the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases .
PDE Inhibitory Activity
Compounds with a similar structure have shown phosphodiesterase (PDE) inhibitory activity . This suggests potential applications in the treatment of conditions such as depression, anxiety, schizophrenia, and neurodegenerative disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement associated with this compound is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)15-6-5-14(17-18-15)12-3-2-4-13(16)11-12/h2-6,11H,7-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMFWXZXFGFGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(4-Methylpiperazino)-3-pyridazinyl]aniline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.